molecular formula C6H14ClNO B1434984 2,5-Dimethyloxolan-3-amine hydrochloride CAS No. 1589540-71-5

2,5-Dimethyloxolan-3-amine hydrochloride

Cat. No. B1434984
CAS RN: 1589540-71-5
M. Wt: 151.63 g/mol
InChI Key: MMOXFJHAKXSCGU-UHFFFAOYSA-N
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Description

2,5-Dimethyloxolan-3-amine hydrochloride is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2,5-Dimethyloxolan-3-amine hydrochloride consists of a six-membered ring with two methyl groups attached to the 2 and 5 positions of the ring, an amine group attached to the 3 position, and a hydrochloride group .

Scientific Research Applications

Metal Chelates in Medical Research

  • A study by Hahn and Rupprecht (1991) discusses the preparation of a tricatechol ligand capable of reducing and complexing with 99mTc, a radioisotope used in medical imaging. This ligand is synthesized using a compound closely related to 2,5-Dimethyloxolan-3-amine hydrochloride, highlighting its potential in medical imaging applications (Hahn & Rupprecht, 1991).

High-Pressure Reactions

  • Research by Taguchi et al. (1988) explored the reaction of 2,2-dimetyloxirane with carbon disulfide under high pressure, leading to the formation of various compounds. This study illustrates the chemical reactivity of compounds structurally similar to 2,5-Dimethyloxolan-3-amine hydrochloride under specific conditions (Taguchi et al., 1988).

Synthetic Applications in Chemistry

  • The synthesis and study of various chemical compounds, such as N-amino-3,5-dimethylpyridinium chloride, as reported by Palenik et al. (1990), involve steps and reagents that are similar to those used in the handling of 2,5-Dimethyloxolan-3-amine hydrochloride. This points to its relevance in synthetic chemistry (Palenik et al., 1990).

Novel Chiral Palladacycle Development

  • A 2014 study by Yap et al. describes the development of a novel chiral palladacycle using an amine ligand synthesized from a compound structurally related to 2,5-Dimethyloxolan-3-amine hydrochloride. This research highlights its potential use in asymmetric synthesis and catalysis (Yap et al., 2014).

Microwave-Assisted Protection of Amines

  • Walia et al. (2013) conducted research on the microwave-assisted protection of primary amines as 2,5-dimethylpyrroles, which are structurally related to 2,5-Dimethyloxolan-3-amine hydrochloride. This study is relevant to the field of organic synthesis, particularly in the protection and deprotection of amine groups (Walia et al., 2013).

Mechanism of Action

Target of Action

The primary targets of 2,5-Dimethyloxolan-3-amine hydrochloride , suggesting that it may interact with a variety of biological targets depending on the specific context of the research.

Mode of Action

The mode of action of 2,5-Dimethyloxolan-3-amine hydrochloride , suggesting that it may interact with its targets through chemical reactions.

Biochemical Pathways

The specific biochemical pathways affected by 2,5-Dimethyloxolan-3-amine hydrochloride , indicating that it may influence a variety of biochemical pathways depending on the specific context of the research.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,5-Dimethyloxolan-3-amine hydrochloride . Therefore, its impact on bioavailability is currently unknown.

Result of Action

The molecular and cellular effects of 2,5-Dimethyloxolan-3-amine hydrochloride , suggesting that it may have diverse effects depending on the specific context of the research.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2,5-Dimethyloxolan-3-amine hydrochloride , suggesting that its action may be influenced by a variety of environmental factors depending on the specific context of the research.

properties

IUPAC Name

2,5-dimethyloxolan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-4-3-6(7)5(2)8-4;/h4-6H,3,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOXFJHAKXSCGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(O1)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyloxolan-3-amine hydrochloride

Synthesis routes and methods

Procedure details

To a mixture of 2,5-dimethyldihydrofuran-3(2H)-one oxime (23 g, 0.175 mol) and Raney Ni (4 g) in THF/NH3.H2O (1:1, 200 mL) was stirred at 60° C. under 4 MPa for overnight. The mixture was cooled and filtered, the filtrate was concentrated to give 2,5-dimethyltetrahydrofuran-3-amine To a mixture of 2,5-dimethyltetrahydrofuran-3-amine and Et3N (53.2 g, 0.526 mol) in DCM (300 mL), (Boc)2O (42 g, 0.193 mol) was dissolved in DCM (100 mL) and dropwise added in the mixture at 0° C. After addition, the reaction mixture was stirred at rt. for 4 hours before water was added in the reaction. The aqueous phase was extracted with DCM, the organic layer was washed with H2O, dried over Na2SO4, concentrated. The residue was purified by column to give tert-butyl(2,5-dimethyltetrahydrofuran-3-yl)carbamate hydrochloride. To a solution of tert-butyl(2,5-dimethyltetrahydrofuran-3-yl)carbamate hydrochloride in ether, ether.HCl was added dropwise at 0° C. After addition, the mixture was filtered to give 2,5-dimethyltetrahydrofuran-3-amine hydrochloride. 1H NMR (ppm, 300 MHz, D2O) δ 3.5-4.4 (m, 3H), 1.5-2.7 (m, 2H), 1.2-1.3 (m, 6H).
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tert-butyl(2,5-dimethyltetrahydrofuran-3-yl)carbamate hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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